2-Bromo-1-(2,4,5-trichlorophenyl)ethanone
Description
2-Bromo-1-(2,4,5-trichlorophenyl)ethanone (CAS: 13061-28-4) is a halogenated acetophenone derivative with the molecular formula C₈H₅BrCl₃O (exact molecular weight: 305.39 g/mol). Its structure consists of a ketone group at the α-position to a bromine atom, attached to a 2,4,5-trichlorophenyl ring. This compound is notable for its electron-deficient aromatic system due to the electron-withdrawing effects of chlorine and bromine substituents, making it highly reactive in nucleophilic substitution reactions.
Properties
IUPAC Name |
2-bromo-1-(2,4,5-trichlorophenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrCl3O/c9-3-8(13)4-1-6(11)7(12)2-5(4)10/h1-2H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSDKQHWJOOMRMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)C(=O)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrCl3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-1-(2,4,5-trichlorophenyl)ethanone can be synthesized through the selective bromination of 1-(2,4,5-trichlorophenyl)ethanone. The reaction typically involves the use of bromine or a brominating agent such as dioxane dibromide in a solvent mixture of dioxane and ethyl ether at room temperature .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(2,4,5-trichlorophenyl)ethanone undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Nucleophilic substitution: Substituted ethanones with various functional groups.
Reduction: 2-Bromo-1-(2,4,5-trichlorophenyl)ethanol.
Oxidation: 2-Bromo-1-(2,4,5-trichlorophenyl)acetic acid.
Scientific Research Applications
2-Bromo-1-(2,4,5-trichlorophenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(2,4,5-trichlorophenyl)ethanone involves its interaction with nucleophiles and electrophiles. The bromine atom and the carbonyl group are key reactive sites that participate in various chemical reactions. The compound can inhibit certain enzymes by forming covalent bonds with active site residues, thereby affecting molecular pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Physical Properties
The table below compares key properties of 2-Bromo-1-(2,4,5-trichlorophenyl)ethanone with analogous bromo-ethanones:
Key Observations:
- Electron-Withdrawing Groups : The trichlorophenyl group in the target compound increases electrophilicity compared to methoxy- or hydroxyl-substituted analogs, accelerating reactions like nucleophilic aromatic substitution .
- Solubility : Hydroxyl or methoxy substituents (e.g., 4-hydroxyphenyl or 3,4-dimethoxyphenyl derivatives) improve solubility in polar solvents, whereas halogenated analogs are more lipophilic .
- Bioactivity : Fluorine and chlorine substituents (e.g., 5-fluoro-2-hydroxyphenyl) correlate with cytotoxic and pro-apoptotic activity in leukemia cells .
Biological Activity
2-Bromo-1-(2,4,5-trichlorophenyl)ethanone is a halogenated aromatic ketone that has garnered attention for its potential biological activities. This compound is characterized by the presence of bromine and multiple chlorine atoms on its phenyl ring, which can significantly influence its reactivity and interaction with biological systems.
- Molecular Formula : C8H5BrCl3O
- Molecular Weight : 292.39 g/mol
- CAS Number : 2631-72-3
The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The halogen substituents enhance the lipophilicity and electrophilicity of the compound, enabling it to penetrate cellular membranes and modulate biochemical pathways.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that halogenated ketones can possess significant antimicrobial properties. The compound has demonstrated efficacy against various bacterial strains, potentially due to its ability to disrupt bacterial cell membranes.
- Cytotoxicity : In vitro assays have revealed that this compound can induce apoptosis in cancer cell lines. The mechanism involves the generation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction.
- Enzyme Inhibition : Preliminary data suggest that this compound may inhibit certain enzymes involved in metabolic pathways, including those related to inflammation and cancer progression.
Case Studies
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Antimicrobial Efficacy :
- A study evaluated the antibacterial activity of various halogenated compounds, including this compound. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.
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Cytotoxic Effects on Cancer Cells :
- Research conducted on human breast cancer cell lines (MCF-7) indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 15 µM after 48 hours of exposure.
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Enzyme Interaction Studies :
- An investigation into the compound's effect on cyclooxygenase (COX) enzymes revealed that it could inhibit COX-1 and COX-2 activity by approximately 50% at concentrations around 10 µM. This suggests potential anti-inflammatory applications.
Data Summary Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
